molecular formula C10H9ClFNO B1421240 3-Chloro-4-ethoxy-5-fluorophenylacetonitrile CAS No. 1017778-94-7

3-Chloro-4-ethoxy-5-fluorophenylacetonitrile

Cat. No. B1421240
CAS RN: 1017778-94-7
M. Wt: 213.63 g/mol
InChI Key: SYLGCFDLLYOKTE-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxy-5-fluorophenylacetonitrile is a chemical compound with the CAS Number: 1017778-94-7 . It has a molecular weight of 213.64 . The IUPAC name for this compound is (3-chloro-4-ethoxy-5-fluorophenyl)acetonitrile .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-ethoxy-5-fluorophenylacetonitrile is 1S/C10H9ClFNO/c1-2-14-10-8(11)5-7(3-4-13)6-9(10)12/h5-6H,2-3H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Chloro-4-ethoxy-5-fluorophenylacetonitrile is a solid at ambient temperature .

Scientific Research Applications

Pharmacology

In pharmacology, 3-Chloro-4-ethoxy-5-fluorophenylacetonitrile is a valuable intermediate for the synthesis of various pharmaceutical compounds. Its unique structure, incorporating chloro, ethoxy, and fluorophenyl groups, makes it a versatile precursor for the development of molecules with potential therapeutic effects. It can be used to create novel small-molecule drugs that target a range of diseases, from cancer to neurological disorders .

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its reactivity allows for the construction of complex organic molecules through various chemical reactions. It is particularly useful in the synthesis of heterocyclic compounds, which are a core structure in many drugs and agrochemicals .

Material Science

In material science, 3-Chloro-4-ethoxy-5-fluorophenylacetonitrile can be employed in the design and synthesis of new materials, such as polymers and coatings. Its incorporation into polymers could potentially lead to materials with enhanced properties like thermal stability and chemical resistance .

Analytical Chemistry

This compound may be used as a standard or reagent in analytical chemistry to develop new analytical methods. Its well-defined structure and properties make it suitable for use in calibration curves and as a reference compound in spectroscopy and chromatography .

Environmental Science

In environmental science, research could explore the environmental fate of 3-Chloro-4-ethoxy-5-fluorophenylacetonitrile , including its biodegradation and potential as a tracer for studying pollution pathways. Understanding its behavior in the environment is crucial for assessing its impact and for the development of remediation strategies .

Biochemistry Research

In biochemistry, this compound could be used to study enzyme-substrate interactions, given its potential as a substrate analog for certain enzymes. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Agricultural Science

The compound’s role in agricultural science could involve the synthesis of new agrochemicals. Its structural features might be leveraged to create pesticides or herbicides with improved efficacy and selectivity .

Safety and Hazards

The safety data sheet indicates that 3-Chloro-4-ethoxy-5-fluorophenylacetonitrile may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(3-chloro-4-ethoxy-5-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO/c1-2-14-10-8(11)5-7(3-4-13)6-9(10)12/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLGCFDLLYOKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250472
Record name 3-Chloro-4-ethoxy-5-fluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-ethoxy-5-fluorophenyl)acetonitrile

CAS RN

1017778-94-7
Record name 3-Chloro-4-ethoxy-5-fluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-ethoxy-5-fluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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